N-Isononylcyclohexylamine

Partition coefficient Hydrophobicity QSAR

N-Isononylcyclohexylamine (CAS 93963-89-4) addresses corrosion inhibitor leaching with LogP 5.43-quantifiably higher than linear C8 analogs-ensuring retention in lubricant films at metal surfaces. • Solid at room temperature for direct VCI powder, tablet, and film compounding without liquid-handling issues. • Branched C9 chain enhances bitumen compatibility for stable asphalt emulsions vs. more hydrophilic amine alternatives. • Intermediate for quaternary ammonium surfactants with tunable CMC and phase-transfer properties. BenchChem provides consistent global supply.

Molecular Formula C15H31N
Molecular Weight 225.41 g/mol
CAS No. 93963-89-4
Cat. No. B15175798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isononylcyclohexylamine
CAS93963-89-4
Molecular FormulaC15H31N
Molecular Weight225.41 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCNC1CCCCC1
InChIInChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3
InChIKeyZLOIOBQMTBIYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isononylcyclohexylamine Technical Baseline


N-Isononylcyclohexylamine (CAS 93963-89-4) is a secondary aliphatic amine with the molecular formula C₁₅H₃₁N, characterized by a cyclohexyl ring and a branched isononyl (7-methyloctyl) chain [1]. It is primarily classified as a chemical intermediate and additive, finding industrial utility in asphalt emulsifiers, lubricant additives, mineral flotation agents, corrosion inhibitors, and the synthesis of quaternary ammonium salts . Its physical state at room temperature is a solid . This baseline establishes the compound's role as a hydrophobic, high-molecular-weight amine building block for specialized formulations.

N-Isononylcyclohexylamine Substitution Risks


While N-alkylcyclohexylamines share a common core, their physical and performance properties are critically governed by the length and structure of the N-alkyl substituent. N-Isononylcyclohexylamine's branched C9 chain confers a specific hydrophobicity and molecular geometry that differentiates it from linear analogs like N-hexylcyclohexylamine (C6) and N-cyclohexyloctylamine (C8). Direct comparison of computed LogP values reveals a clear trend: increased chain length and branching directly elevate lipophilicity [1]. This property influences solubility, interfacial behavior, and compatibility in hydrophobic matrices. Therefore, substituting a lower homolog will result in a quantifiable shift in partition coefficient and, consequently, altered performance in applications such as corrosion inhibition, emulsification, and surfactant design [1].

N-Isononylcyclohexylamine Quantitative Evidence


LogP and Hydrophobicity Comparison

The computed partition coefficient (LogP) for N-Isononylcyclohexylamine is 5.43 [1]. This value quantifies its high lipophilicity. When compared to its closest linear analog, N-cyclohexyloctylamine (CAS 22643-14-7), which has a reported LogP of 4.66 , and the shorter-chain N-hexylcyclohexanamine (CAS 4746-28-5) with a LogP of 3.88 , the compound exhibits significantly greater hydrophobicity. The branched isononyl group in the target compound enhances lipophilicity beyond what is expected from a linear C8 chain alone.

Partition coefficient Hydrophobicity QSAR

Physical State and Molecular Weight

N-Isononylcyclohexylamine is a solid at room temperature with a molecular weight of 225.41 g/mol [1]. This contrasts sharply with simpler, lower molecular weight analogs like cyclohexylamine (liquid, 99.17 g/mol) and dicyclohexylamine (liquid, 181.32 g/mol) [2]. The solid state and higher molecular weight are direct consequences of the long, branched alkyl chain, which increases van der Waals interactions and raises the melting point. This physical property difference has direct implications for handling, storage, and formulation into solid-phase systems or where a non-volatile additive is required [3].

Formulation science Physical properties Process engineering

Density for Quality Control

A vendor specification for N-Isononylcyclohexylamine reports a specific gravity (density) of approximately 0.78 . This value provides a verifiable metric for quality assurance and identity confirmation upon receipt. In contrast, the more common and structurally simpler cyclohexylamine has a significantly higher density of 0.87 g/mL . This quantifiable difference in density, stemming from the bulky isononyl group, serves as a rapid, non-destructive check to ensure the correct material has been procured and is not inadvertently substituted with a lower-cost, lower-molecular-weight analog.

Quality control Specification Physical property

N-Isononylcyclohexylamine Applications


Hydrophobic Corrosion Inhibitors for Non-Polar Media

The elevated LogP of 5.43, compared to 4.66 for N-cyclohexyloctylamine, directly supports the selection of N-Isononylcyclohexylamine for corrosion inhibitor development in highly non-polar media [1]. Its enhanced partitioning into oil phases ensures the inhibitor remains in the lubricant film at the metal surface rather than leaching into an aqueous phase. This property is quantifiably superior to lower-chain analogs for protecting ferrous metals in oil-based hydraulic fluids, greases, and rolling emulsions [2][3].

Solid-Phase VCI Formulations

The solid physical state of N-Isononylcyclohexylamine at room temperature is a key differentiator from liquid amines like cyclohexylamine and dicyclohexylamine . This property makes it an ideal candidate for incorporation into solid-phase VCI products, such as powders, tablets, or impregnated packaging films. The solid form allows for controlled, long-term release of protective vapors and simplifies handling in masterbatch compounding, where a liquid additive might cause processing issues or exude from the final product [4].

Asphalt Emulsification

N-Isononylcyclohexylamine is explicitly indicated for use as an asphalt emulsifier . Its high LogP and branched, hydrophobic chain enhance compatibility with the bitumen phase, promoting the formation of stable emulsions. This contrasts with more hydrophilic amines that may preferentially partition into the water phase, reducing emulsification efficiency. The specific density (0.78) and solubility profile further support its function as an effective additive for tailoring emulsion viscosity and stability .

Quaternary Ammonium Salt Synthesis

As a hydrophobic tertiary amine precursor, N-Isononylcyclohexylamine serves as an intermediate for producing quaternary ammonium salts with unique surfactant properties . The branched C9 chain imparts distinct steric bulk and hydrophobicity compared to linear N-alkyl chains, which can translate into lower critical micelle concentrations (CMC) and altered aggregation behavior in the final surfactant product. This makes it a valuable building block for designing bespoke biocides, fabric softeners, or phase-transfer catalysts where a specific lipophilic-hydrophilic balance is required [5].

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